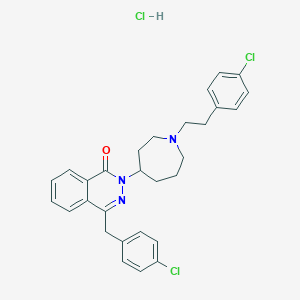
1(2H)-Phthalazinone, 2-(1-(2-(4-chlorophenyl)ethyl)hexahydro-1H-azepin-4-yl)-4-((4-chlorophenyl)methyl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dicloxacillin is a narrow-spectrum β-lactam antibiotic belonging to the penicillin class. It is primarily used to treat infections caused by susceptible Gram-positive bacteria, particularly those producing beta-lactamase, such as Staphylococcus aureus . Dicloxacillin is known for its resistance to penicillinase, an enzyme that inactivates many other penicillins .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dicloxacillin is synthesized through a multi-step process involving the formation of the β-lactam ring and the attachment of the isoxazolyl side chain. The synthesis typically begins with the preparation of 6-aminopenicillanic acid (6-APA), which is then acylated with the appropriate acid chloride to form the final product .
Industrial Production Methods: Industrial production of dicloxacillin involves large-scale fermentation to produce 6-APA, followed by chemical synthesis steps to attach the isoxazolyl side chain. The process is optimized for high yield and purity, ensuring the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Dicloxacillin undergoes several types of chemical reactions, including:
Hydrolysis: Dicloxacillin can be hydrolyzed by strong acids or bases, leading to the breakdown of the β-lactam ring.
Oxidation and Reduction: Dicloxacillin is relatively stable under oxidative and reductive conditions, but extreme conditions can lead to degradation.
Substitution: Dicloxacillin can undergo substitution reactions, particularly at the isoxazolyl ring
Common Reagents and Conditions:
Hydrolysis: Strong acids or bases, elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride.
Major Products Formed:
Hydrolysis: Penicilloic acid derivatives.
Oxidation and Reduction: Various degradation products depending on the conditions
Scientific Research Applications
Dicloxacillin has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study β-lactam antibiotics and their interactions with enzymes.
Biology: Employed in studies of bacterial resistance mechanisms and the development of new antibiotics.
Medicine: Used to treat infections caused by penicillinase-producing staphylococci, including skin infections, pneumonia, and osteomyelitis
Industry: Utilized in the pharmaceutical industry for the production of antibiotic formulations
Mechanism of Action
Dicloxacillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the third and final stage of cell wall synthesis. This leads to cell lysis and death of the bacterium . Dicloxacillin is stable against hydrolysis by a variety of beta-lactamases, including penicillinases .
Comparison with Similar Compounds
- Oxacillin
- Cloxacillin
- Flucloxacillin
- Nafcillin
Comparison: Dicloxacillin is similar to other penicillinase-resistant penicillins like oxacillin, cloxacillin, and flucloxacillin. it is unique in its pharmacokinetics and spectrum of activity. Dicloxacillin has a lower incidence of severe hepatic adverse effects compared to flucloxacillin but a higher incidence of renal adverse effects . It is also considered interchangeable with flucloxacillin in terms of antibacterial activity and indications .
Properties
CAS No. |
110406-41-2 |
|---|---|
Molecular Formula |
C29H30Cl3N3O |
Molecular Weight |
542.9 g/mol |
IUPAC Name |
2-[1-[2-(4-chlorophenyl)ethyl]azepan-4-yl]-4-[(4-chlorophenyl)methyl]phthalazin-1-one;hydrochloride |
InChI |
InChI=1S/C29H29Cl2N3O.ClH/c30-23-11-7-21(8-12-23)15-18-33-17-3-4-25(16-19-33)34-29(35)27-6-2-1-5-26(27)28(32-34)20-22-9-13-24(31)14-10-22;/h1-2,5-14,25H,3-4,15-20H2;1H |
InChI Key |
NFLFLIMLTBODCP-UHFFFAOYSA-N |
SMILES |
C1CC(CCN(C1)CCC2=CC=C(C=C2)Cl)N3C(=O)C4=CC=CC=C4C(=N3)CC5=CC=C(C=C5)Cl.Cl |
Canonical SMILES |
C1CC(CCN(C1)CCC2=CC=C(C=C2)Cl)N3C(=O)C4=CC=CC=C4C(=N3)CC5=CC=C(C=C5)Cl.Cl |
Synonyms |
1(2H)-Phthalazinone, 2-(1-(2-(4-chlorophenyl)ethyl)hexahydro-1H-azepin -4-yl)-4-((4-chlorophenyl)methyl)-, monohydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3E)-3-[[3-[(3,4-dichlorophenyl)sulfanylmethyl]-5-ethoxy-4-hydroxyphenyl]methylidene]oxolan-2-one](/img/structure/B8801.png)
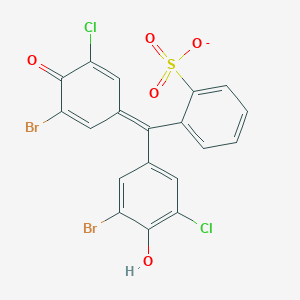

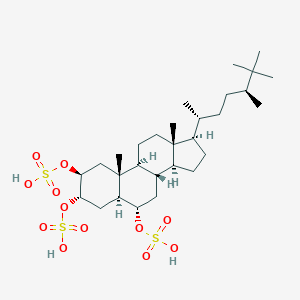
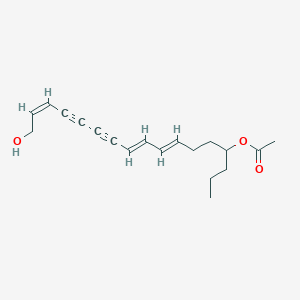
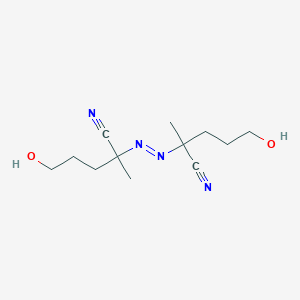
![7-(furan-2-ylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B8814.png)

![Benzyl N-[1-[[5-(diaminomethylideneamino)-1-[[5-(diaminomethylideneamino)-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]carbamate;hydrochloride](/img/structure/B8819.png)
![4-formyl-[(2-propynyl)]-1H-pyrrole-2-carbonitrile](/img/structure/B8825.png)




